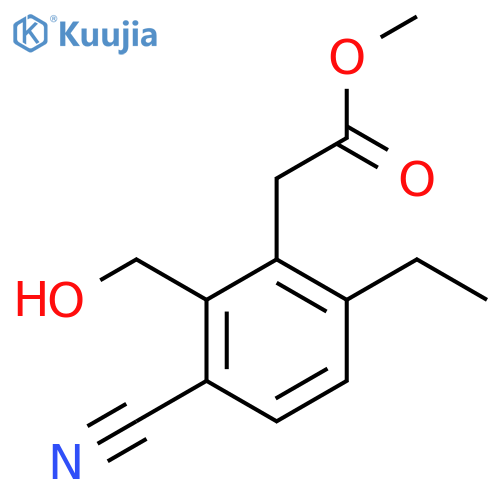Cas no 1805054-23-2 (Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate)

1805054-23-2 structure
商品名:Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate
CAS番号:1805054-23-2
MF:C13H15NO3
メガワット:233.263103723526
CID:5010697
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate
-
- インチ: 1S/C13H15NO3/c1-3-9-4-5-10(7-14)12(8-15)11(9)6-13(16)17-2/h4-5,15H,3,6,8H2,1-2H3
- InChIKey: GLOIPTLXHHYZFD-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(C#N)C=CC(CC)=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 70.3
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010001878-1g |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate |
1805054-23-2 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
1805054-23-2 (Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
